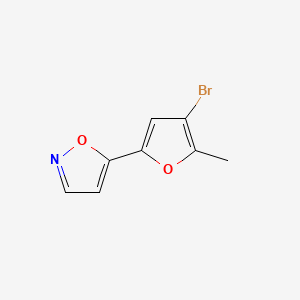

5-(4-Bromo-5-methylfuran-2-yl)-1,2-oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO2 |

|---|---|

Molecular Weight |

228.04 g/mol |

IUPAC Name |

5-(4-bromo-5-methylfuran-2-yl)-1,2-oxazole |

InChI |

InChI=1S/C8H6BrNO2/c1-5-6(9)4-8(11-5)7-2-3-10-12-7/h2-4H,1H3 |

InChI Key |

CZJDVNSEVJWYAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=NO2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Bromo 5 Methylfuran 2 Yl 1,2 Oxazole

Precursor Synthesis and Derivatization Strategies

The strategic preparation of precursors is fundamental to the successful synthesis of the final molecule. This involves the independent construction of the substituted furan (B31954) and the components required for the 1,2-oxazole ring.

The 4-bromo-5-methylfuran-2-yl unit is a key structural component. Its synthesis requires methods that allow for the regioselective introduction of substituents onto the furan ring. Furan itself is an electron-rich aromatic heterocycle prone to electrophilic substitution.

Common starting materials for substituted furans include commercially available compounds like furfural or 2-furoic acid. A plausible synthetic route to a key intermediate, such as 4-bromo-5-methyl-2-furaldehyde, might involve a sequence of protection, bromination, methylation, and functional group manipulation. For instance, the bromination of furan derivatives can be achieved using various brominating agents. One patented method describes the synthesis of 5-bromo-2-furaldehyde using an ionic liquid, 1-butyl-3-methylimidazolium tribromide, as the brominating reagent. google.com While this provides a bromo group at the 5-position, achieving substitution at the 4-position often requires more complex, multi-step strategies, potentially involving directed metalation or starting from a pre-substituted precursor.

General methods for furan synthesis include:

Palladium-catalyzed oxidation: Alkyl enol ethers can be oxidized to enals, and intramolecular reactions of these ethers with alcohol groups can yield furan products. organic-chemistry.org

Domino reactions: Base-promoted domino reactions of β-keto compounds with vinyl dichlorides provide a straightforward route to 2,3-disubstituted and 2,3,5-trisubstituted furans. organic-chemistry.org

Cycloaddition/Cyclization: A formal [3+2] cycloaddition of an α-oxygenated propargyl anion to an aldehyde, followed by intramolecular cyclization, can produce highly substituted furans. organic-chemistry.org

These general strategies could be adapted to synthesize the specific 4-bromo-5-methylfuran precursor required for the target molecule.

The formation of the 1,2-oxazole (also known as isoxazole) ring relies on specific precursors that provide the necessary carbon and nitrogen framework. The choice of precursor is dictated by the chosen ring-forming strategy. nih.gov

Key precursors for 1,2-oxazole synthesis include:

Alkynes and Alkenes: These serve as the two-carbon component in 1,3-dipolar cycloaddition reactions. nih.govnih.gov For the synthesis of a 5-substituted 1,2-oxazole, a terminal alkyne is typically used.

Nitrile Oxides (and their precursors): Nitrile oxides are the three-atom component in 1,3-dipolar cycloadditions. They are highly reactive and are almost always generated in situ from precursors like aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation). nih.govbeilstein-journals.org

α,β-Unsaturated Ketones: These molecules provide a three-carbon backbone for condensation reactions with hydroxylamine. thieme-connect.comresearchgate.netnih.gov The specific α,β-unsaturated ketone required would be one derived from the substituted furan, for example, (E)-1-(4-bromo-5-methylfuran-2-yl)prop-2-en-1-one.

Hydroxylamine: This reagent provides the nitrogen and oxygen atoms for the 1,2-oxazole ring in condensation reactions. nih.govthieme-connect.comnih.gov

Key Approaches for 1,2-Oxazole Ring Formation

Several robust methods exist for the construction of the 1,2-oxazole ring. The primary pathways are 1,3-dipolar cycloaddition and condensation/cyclization protocols. nih.gov While the Van Leusen synthesis is a powerful tool for creating oxazoles, it produces the 1,3-oxazole isomer, not the 1,2-oxazole found in the target compound.

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is one of the most common and versatile methods for synthesizing the 1,2-oxazole ring. nih.govedu.krd To generate the target molecule, the reaction would involve a nitrile oxide derived from the substituted furan precursor (e.g., 4-bromo-5-methylfuran-2-carbaldehyde oxime) reacting with an alkyne like acetylene. Alternatively, a simpler nitrile oxide could react with a furan-substituted alkyne.

The general process is as follows:

Nitrile Oxide Generation: The nitrile oxide is typically generated in situ from an aldoxime using an oxidizing agent (like N-chlorosuccinimide (NCS) and a base) or from a hydroximoyl chloride with a base. nih.govbeilstein-journals.org

Cycloaddition: The generated nitrile oxide immediately reacts with a dipolarophile (the alkyne or alkene) to form the heterocyclic ring. The reaction with an alkyne directly yields the aromatic 1,2-oxazole. mdpi.comnih.gov

This method generally offers high regioselectivity, leading primarily to the 3,5-disubstituted isomer when terminal alkynes are used. mdpi.comnih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole (B147169) Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Anhydro-aldose oximes | Alkenes/Alkynes | NCS, Et3N | 5-substituted 3-(β-d-glycopyranosyl)isoxazoles | nih.gov |

| Benzaldoxime | Terminal Alkyne | Bleach (in situ generation) | 3-Aryl-5-substituted isoxazoles | mdpi.com |

The Van Leusen oxazole (B20620) synthesis is a powerful and widely used method for preparing 1,3-oxazoles , which are structural isomers of 1,2-oxazoles. mdpi.comijpsonline.com Although it does not produce the ring system in the target molecule, it is a key methodology in heterocyclic chemistry for forming five-membered rings containing oxygen and nitrogen. The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate. mdpi.comnih.gov

The mechanism proceeds via the following steps:

Deprotonation of the acidic methylene group of TosMIC by a base. organic-chemistry.orgwikipedia.org

Nucleophilic attack of the resulting anion on the aldehyde carbonyl group. nih.gov

An intramolecular cyclization (5-endo-dig) to form an oxazoline intermediate. wikipedia.orgyoutube.com

Base-promoted elimination of the tosyl group (p-toluenesulfinic acid) to afford the aromatic 5-substituted 1,3-oxazole. mdpi.comnih.gov

This reaction is highly efficient for converting a wide variety of aldehydes into their corresponding 5-substituted oxazoles. mdpi.comwikipedia.org For example, 2-formyl substituted furan derivatives can react with TosMIC to produce furan-oxazole ring systems. nih.gov

Table 2: Overview of Van Leusen Oxazole Synthesis

| Reactant 1 | Reactant 2 | Base | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Aldehyde | TosMIC | K2CO3 | 5-Substituted 1,3-Oxazole | One-pot synthesis of 1,3-oxazoles | mdpi.comnih.gov |

| 2-Chloroquinoline-3-carbaldehyde | TosMIC | K2CO3 | 5-(2-tosylquinolin-3-yl)oxazole | Synthesis of complex heterocyclic systems | mdpi.com |

A classic and direct route to 1,2-oxazoles involves the reaction of a three-carbon component, such as an α,β-unsaturated ketone, with hydroxylamine hydrochloride. nih.gov In the context of the target molecule, the required precursor would be a chalcone-like compound, specifically 1-(4-bromo-5-methylfuran-2-yl)-3-substituted-prop-2-en-1-one.

The reaction mechanism typically involves:

Nucleophilic attack of hydroxylamine on the carbonyl carbon or via Michael addition to the β-carbon of the unsaturated system.

Formation of an intermediate, such as an oxime.

Intramolecular cyclization.

Dehydration to yield the final aromatic 1,2-oxazole ring.

The regiochemical outcome of the cyclization (i.e., whether the 3- or 5-substituted isomer is formed) can often be controlled by the reaction conditions, such as the choice of base or solvent. thieme-connect.com For instance, using sodium ethoxide in ethanol can favor the formation of 3-(isoxazol-5-yl)indoles, while sodium acetate in acetic acid can yield the isomeric 3-(isoxazol-3-yl)indoles from the same precursor. thieme-connect.com This method is widely used due to the accessibility of the starting materials. researchgate.netnih.gov

Table 3: Synthesis of Isoxazoles via Condensation/Cyclization

| Carbon Precursor | Nitrogen/Oxygen Source | Conditions | Product Type | Reference |

|---|---|---|---|---|

| β-Enamino ketoesters | Hydroxylamine HCl | - | Regioisomeric 1,2-oxazoles | nih.gov |

| β-Ethylthio-β-indolyl-α,β-unsaturated ketones | Hydroxylamine HCl | NaOEt in EtOH or NaOAc in AcOH | Isomeric 3-[Isoxazol-5-yl]indoles or 3-[Isoxazol-3-yl]indoles | thieme-connect.com |

Transition Metal-Mediated Oxazole Synthesis

Transition metal-mediated synthesis protocols are highly favored for the construction of oxazole rings due to their efficiency, selectivity, and the mild reaction conditions employed. researchgate.net These methods offer significant advantages over classical condensation reactions. Common strategies involve the cyclization of precursors such as propargylic amides, α-haloketones with amides, or the reaction of diazocarbonyl compounds with nitriles. researchgate.netderpharmachemica.com

Various transition metals, including gold, copper, rhodium, and palladium, have been utilized to catalyze these transformations. researchgate.netderpharmachemica.com For instance, copper-catalyzed methods can facilitate the direct coupling of α-diazoketones with nitriles, proceeding through a nitrilium ion intermediate that undergoes intramolecular trapping. researchgate.net Similarly, gold and other metals can effectively catalyze the cycloisomerization of propargylic amides to form the oxazole core. derpharmachemica.com These methods are versatile and can be adapted to produce a wide range of substituted oxazoles that can serve as precursors for the final coupling step.

Coupling Strategies for Furan-Oxazole Linkage

Connecting the pre-synthesized 4-bromo-5-methylfuran and 1,2-oxazole rings is a critical step that relies heavily on carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions and direct arylation are the premier strategies for forging this linkage.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for creating C(sp²)–C(sp²) bonds, making them ideal for linking heterocyclic rings like furan and oxazole. rsc.org

The Suzuki-Miyaura coupling is one of the most frequently used methods, involving the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. rsc.org For the synthesis of the target compound, this could involve coupling a (4-bromo-5-methylfuran-2-yl)boronic acid with a 5-halo-1,2-oxazole, or conversely, a 5-(dihydroxyboryl)-1,2-oxazole with 2-bromo-4-bromo-5-methylfuran. The reaction is valued for its high functional group tolerance and the commercial availability of its reagents. rsc.orgijpsonline.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents/Conditions | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald palladacycle precatalysts rsc.orgresearchgate.net | Facilitates oxidative addition and reductive elimination cycle |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos rsc.org | Stabilizes the Pd(0) active species and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ nih.govnih.gov | Activates the organoboron species (transmetalation step) |

| Solvent | Toluene, Dioxane, DMF, often with water ijpsonline.com | Solubilizes reactants and influences reaction rate |

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org While not a direct route to the furan-oxazole single bond, it is a powerful method for synthesizing key precursors. For example, an o-iodoanisole can be coupled with a terminal alkyne, followed by an electrophilic cyclization to form a substituted furan ring. nih.gov This reaction is known for proceeding under mild conditions, often at room temperature, which helps in preserving complex functionalities within the molecule. wikipedia.orgorganic-chemistry.org The catalytic cycle involves two independent cycles for palladium and copper. libretexts.org

Table 2: Representative Conditions for Sonogashira Coupling

| Component | Example Reagents/Conditions | Role |

|---|---|---|

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ nih.govnih.gov | Catalyzes the main cross-coupling cycle |

| Cu Co-catalyst | CuI nih.govnih.gov | Forms copper acetylide for transmetalation to palladium |

| Base | Amines (e.g., Et₃N, piperidine, pyrrolidine) wikipedia.orgnih.gov | Acts as a solvent and neutralizes the HX byproduct |

| Solvent | THF, DMF, Et₃N wikipedia.org | Solubilizes reactants |

Direct Arylation and Other C-C Bond Forming Methodologies

Direct arylation via C-H bond activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need to pre-functionalize one of the coupling partners with an organometallic group. researchgate.netresearchgate.net In this approach, a C-H bond on one of the heterocyclic rings (e.g., the C5 position of the furan) is directly coupled with a halogenated partner (e.g., a 5-bromo-1,2-oxazole). mdpi.com

These reactions are typically catalyzed by palladium complexes, often without the need for specialized ligands. nih.gov The choice of base and solvent is critical for achieving high yields and regioselectivity. mdpi.com This methodology provides a straightforward route to biheteroaryl compounds under relatively mild conditions. researchgate.net

Table 3: Representative Conditions for Palladium-Catalyzed Direct Arylation

| Component | Example Reagents/Conditions | Role |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂ researchgate.netmdpi.com | Activates the C-H bond |

| Ligand | Often ligandless, or simple phosphines/N-heterocyclic carbenes (NHC) | Can improve efficiency and selectivity |

| Base | KOAc, K₂CO₃ nih.govmdpi.com | Facilitates the C-H activation step |

| Solvent | DMAc, Anisole, DMF nih.govmdpi.com | High-boiling polar aprotic solvents are common |

| Additive | Benzoic acid, Pivalic acid | Can act as a proton shuttle and promote the reaction |

Optimization of Reaction Conditions and Stereochemical Control

The successful synthesis of 5-(4-Bromo-5-methylfuran-2-yl)-1,2-oxazole requires careful optimization of reaction parameters to maximize yield and purity. Key factors include the choice of catalyst, ligands, base, solvent, and temperature. For palladium-catalyzed reactions, the ligand can significantly influence the catalyst's activity and stability; for instance, bulky, electron-rich phosphine ligands developed by Buchwald are effective for challenging Suzuki couplings. rsc.org

Since the target molecule lacks stereocenters, stereochemical control is not a primary concern for the final structure. However, achieving high regioselectivity is paramount. In direct arylation, for example, the catalyst must selectively activate the desired C-H bond (e.g., C5 on the furan ring) over other available C-H bonds to prevent the formation of undesired isomers. nih.govresearchgate.net Similarly, in cross-coupling reactions with di-halogenated substrates, reaction conditions must be fine-tuned to ensure selective reaction at only one of the halide positions. The interplay between catalyst, substrate electronics, and steric hindrance dictates the outcome of these selective transformations.

Advanced Chemical Reactivity and Transformations of 5 4 Bromo 5 Methylfuran 2 Yl 1,2 Oxazole

Reactivity of the Bromo Substituent

The bromine atom on the furan (B31954) ring is a key functional handle for a variety of chemical modifications, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds, and the bromo substituent in 5-(4-bromo-5-methylfuran-2-yl)-1,2-oxazole serves as an excellent electrophilic partner in these transformations. nih.govsemanticscholar.org The Suzuki-Miyaura, Sonogashira, and Heck reactions are particularly relevant for the arylation, alkynylation, and vinylation of this heterocyclic system.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the bromo-functionalized compound with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govias.ac.in This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds. nih.govmdpi.com For the arylation of this compound, typical conditions would involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system like DME/water or toluene/ethanol/water. nih.govsci-hub.seresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-100 |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90-110 |

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.gov This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. researchgate.net The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield the corresponding alkynylated product. organic-chemistry.orgresearchgate.net Modern protocols sometimes allow for copper-free conditions, which can be advantageous in the synthesis of sensitive molecules. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF | 25-70 |

| Pd(OAc)₂/Xantphos | None | Cs₂CO₃ | Toluene | 120 |

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com This palladium-catalyzed reaction provides a means to introduce vinyl groups onto the furan ring of the title compound. The reaction typically employs a palladium catalyst, a base, and a suitable solvent.

While the bromo substituent is a primary site for functionalization, directed metalation offers an alternative strategy for regioselective modification of the heterocyclic system. In this approach, a directing group guides a strong base to deprotonate a specific position, creating a nucleophilic center that can react with an electrophile. However, in this compound, the presence of the acidic proton on the furan ring and the potential for halogen-metal exchange with the bromo substituent complicates this approach. The relative acidities of the ring protons and the kinetic versus thermodynamic control of the deprotonation would be critical factors in determining the outcome of such a reaction.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov This reaction is generally favored on electron-deficient aromatic systems. nih.gov The furan ring in this compound is inherently electron-rich, making classical SNAr reactions challenging. However, the presence of the electron-withdrawing isoxazole (B147169) ring may provide sufficient activation for the bromo substituent to undergo nucleophilic displacement under forcing conditions or with highly reactive nucleophiles. edurev.inresearchgate.net Mechanistic studies on similar electron-deficient heterocycles suggest that the reaction could proceed through a concerted mechanism rather than the traditional stepwise addition-elimination pathway. nih.govorganic-chemistry.org

Halogen dance reactions are base-catalyzed migrations of a halogen atom on an aromatic ring. whiterose.ac.ukclockss.org This process involves deprotonation of the ring followed by halogen transfer, leading to a regioisomeric product. researchgate.netnih.gov For this compound, treatment with a strong base like lithium diisopropylamide (LDA) could potentially induce a halogen dance, leading to the migration of the bromine atom to a different position on the furan or even the isoxazole ring. researchgate.netnih.gov The outcome of such a reaction would be highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Heterocyclic Rings

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack. numberanalytics.comnumberanalytics.com Electrophilic substitution reactions on furan typically occur at the C2 and C5 positions, where the intermediate carbocation is most stabilized by resonance. chemicalbook.commatanginicollege.ac.in In this compound, the C5 position is already substituted with a methyl group. The remaining positions on the furan ring are C3 and C4, with C4 being brominated. The directing effects of the existing substituents will influence the regioselectivity of any further electrophilic substitution. The isoxazole ring at C2 and the bromo group at C4 are electron-withdrawing, which would deactivate the furan ring towards electrophilic attack. Conversely, the methyl group at C5 is electron-donating. The interplay of these electronic effects will determine the preferred site of electrophilic substitution.

While less common, the furan ring can also undergo nucleophilic attack, particularly when activated by strong electron-withdrawing groups. edurev.in The hydrolysis of furans under acidic conditions, for instance, involves nucleophilic addition of water to a protonated furan intermediate. iust.ac.ir In the context of this compound, the isoxazole substituent may render the furan ring more susceptible to certain nucleophilic reactions.

Reactivity Profiles of the 1,2-Oxazole Moiety

The 1,2-oxazole ring is a five-membered heterocycle characterized by a weak N-O bond, which is the focal point of its reactivity. Unlike the more aromatic 1,3-oxazole, the 1,2-oxazole ring is generally less stable and more susceptible to ring-opening reactions. nih.govbiorxiv.org Its reactivity is governed by the electronegativity of the two heteroatoms and the positions of the substituents.

Electrophilic and Nucleophilic Attack: Electrophilic substitution on the 1,2-oxazole ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. When such reactions do occur, they typically favor the C4 position, which is the most electron-rich carbon atom in the ring. The presence of the electron-rich 4-bromo-5-methylfuran-2-yl substituent at the C5 position of the oxazole (B20620) ring is expected to influence the regioselectivity of electrophilic attack, though direct substitution on the oxazole ring remains challenging.

Nucleophilic attack is more common and often targets the carbon atoms adjacent to the oxygen (C5) or nitrogen (C3), or the hydrogen atoms, leading to deprotonation. The C3 proton is the most acidic, followed by the C5 and C4 protons. Base-mediated deprotonation at C3 can generate a carbanion, which can be utilized in subsequent reactions with electrophiles. However, strong nucleophiles or bases can induce ring cleavage. pharmaguideline.com

Cycloaddition Reactions: The 1,2-oxazole ring is generally unreactive as a diene in Diels-Alder reactions due to its electronic properties. However, it can act as a dienophile in certain cycloaddition reactions, although this reactivity is less common compared to other transformations. youtube.com

The following table summarizes the general reactivity profiles of the 1,2-oxazole ring, which are applicable to the target molecule.

| Reaction Type | Preferred Position(s) | Remarks |

| Electrophilic Substitution | C4 | Generally disfavored unless activated by electron-donating groups. |

| Nucleophilic Attack | C3, C5 | Often leads to ring-opening rather than substitution. |

| Deprotonation (Basicity) | C3-H | The most acidic proton, facilitating metallation at this position. |

| Cycloaddition | Acts as a poor diene | Can participate as a dienophile in specific cases. |

Ring-Opening, Ring-Contraction, and Rearrangement Pathways

A defining characteristic of the 1,2-oxazole moiety is its susceptibility to ring-opening reactions, primarily initiated by the cleavage of the labile N-O bond. These transformations can be triggered by various stimuli, including reduction, heat, or light, leading to a diverse array of acyclic and heterocyclic products.

Reductive Ring Opening: Catalytic hydrogenation or reduction with dissolving metals can cleave the N-O bond of the 1,2-oxazole ring. This process typically yields β-enamino ketones or β-amino vinyl ketones, which are versatile synthetic intermediates. For "this compound," reductive cleavage would produce a 1,3-dicarbonyl-like compound, with the furan moiety intact, providing a pathway to other complex molecules.

Photochemical Rearrangements: Irradiation with UV light can induce homolytic cleavage of the N-O bond, leading to a cascade of rearrangements. nih.govacs.org This photochemical activation often generates highly reactive intermediates such as acyl azirines or ketenimines. nih.govacs.org These intermediates can then rearrange to form other heterocycles, like 1,3-oxazoles, or be trapped by nucleophiles to generate functionalized acyclic products. The specific outcome depends on the substitution pattern and the reaction conditions. nih.govbiorxiv.org

Thermal Rearrangements: Heating 1,2-oxazoles can also promote ring transformations. For instance, the Boulton-Katritzky rearrangement can occur in certain substituted isoxazoles, leading to the formation of a new heterocyclic system. While not universally applicable, thermal stress can be a tool to explore novel chemical space starting from the 1,2-oxazole scaffold.

The table below outlines potential ring transformation pathways for the 1,2-oxazole moiety.

| Pathway | Conditions | Key Intermediate(s) | Potential Product(s) |

| Reductive Cleavage | Catalytic Hydrogenation (e.g., H₂, Pd/C), Dissolving Metals (e.g., Na/NH₃) | - | β-Enamino ketones |

| Photochemical Rearrangement | UV Irradiation (e.g., 254 nm) | Acyl azirines, Ketenimines | 1,3-Oxazoles, Pyrroles, Acyclic nitriles |

| Base-Induced Ring Opening | Strong bases (e.g., NaOEt) | α-Cyano ketone | Acyclic keto-nitriles |

Derivatization Strategies for Building Complex Analogues and Libraries

"this compound" is an excellent scaffold for the development of compound libraries due to the presence of multiple reactive sites. The bromine atom on the furan ring, the methyl group, and the heterocyclic rings themselves offer opportunities for diverse chemical modifications. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide on the furan ring is a prime handle for transition metal-catalyzed cross-coupling reactions. nih.govrsc.orgmdpi.com Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to introduce a wide variety of substituents at the C4 position of the furan ring. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) by varying the nature of the coupled partner (e.g., aryl, heteroaryl, alkyl, alkynyl, amino groups). libretexts.orgnih.gov

Functionalization of the Methyl Group: The methyl group at the C5 position of the furan can also be a site for derivatization. Radical halogenation followed by nucleophilic substitution can introduce various functional groups. Alternatively, oxidation of the methyl group to an aldehyde or a carboxylic acid would provide a handle for further modifications, such as reductive amination, esterification, or amide bond formation. mdpi.com

Modification of the Heterocyclic Rings: While direct substitution on the 1,2-oxazole ring is challenging, metallation at the C3 position followed by quenching with an electrophile offers a route to 3-substituted analogues. The furan ring, being electron-rich, is more amenable to electrophilic substitution, although the existing substituents will direct the position of the incoming electrophile.

The following table details potential derivatization strategies for the parent compound.

| Strategy | Target Site | Reaction Type | Reagents and Conditions | Potential New Substituents |

| Suzuki Coupling | Furan C4-Br | Pd-catalyzed cross-coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl, Heteroaryl, Alkyl groups |

| Sonogashira Coupling | Furan C4-Br | Pd/Cu-catalyzed cross-coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl groups |

| Buchwald-Hartwig Amination | Furan C4-Br | Pd-catalyzed cross-coupling | Amine (R₂NH), Pd catalyst, base | Primary/Secondary amino groups |

| Heck Coupling | Furan C4-Br | Pd-catalyzed cross-coupling | Alkene, Pd catalyst, base | Alkenyl groups |

| Methyl Group Functionalization | Furan C5-CH₃ | Radical Halogenation -> Substitution | NBS, AIBN; then Nucleophile (e.g., NaN₃, KCN) | -CH₂Br, -CH₂N₃, -CH₂CN, etc. |

| Oxazole C3-Functionalization | Oxazole C3-H | Deprotonation -> Electrophilic Quench | n-BuLi; then Electrophile (e.g., R-X, CO₂) | Alkyl, Carboxyl groups |

Biological Activity and Mechanistic Insights of 5 4 Bromo 5 Methylfuran 2 Yl 1,2 Oxazole

Identification of Molecular Targets and Biological Pathways

There is no available scientific literature that identifies the specific molecular targets or biological pathways modulated by 5-(4-Bromo-5-methylfuran-2-yl)-1,2-oxazole.

Enzyme Inhibition or Activation Mechanisms

No studies have been published detailing the inhibitory or activating effects of this compound on any specific enzymes. Consequently, there is no information on its mechanism of action in this context.

Receptor Binding and Modulation

Information regarding the binding affinity and modulatory effects of this compound on any biological receptors is currently unavailable in scientific literature.

Elucidation of Molecular Mechanisms of Action at the Cellular Level

There are no published studies that elucidate the molecular mechanisms of action of this compound at the cellular level.

Effects on Cellular Processes (e.g., signaling cascades, metabolic pathways)

The effects of this compound on cellular processes such as signaling cascades or metabolic pathways have not been documented in the available scientific research.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Specific structure-activity relationship (SAR) studies for this compound are not available. While SAR studies exist for broader classes of furan (B31954) and oxazole (B20620) derivatives, this information is not directly applicable to the specific biological profile of the compound .

Impact of Structural Modifications on Biological Interaction Profile

Due to the lack of baseline biological activity data for this compound, there is no information on how structural modifications would impact its biological interaction profile.

Comparison with Known Biologically Active Heterocyclic Scaffolds (Mechanistic Parallels)

The chemical architecture of this compound is a hybrid structure incorporating two distinct five-membered heterocyclic rings: furan and isoxazole (B147169). This combination of scaffolds, along with a bromine substituent, suggests that its biological activity may arise from the synergistic interplay of the functionalities inherent to each component. A comparative analysis with known bioactive molecules containing these scaffolds provides insight into potential mechanisms of action.

The isoxazole ring is another privileged scaffold in medicinal chemistry, found in numerous approved pharmaceutical agents. nih.gov Isoxazole-containing drugs display a broad spectrum of biological activities, such as anti-inflammatory, antibacterial, antiviral, and anticancer effects. rsc.orgnih.gov The structural characteristics of the isoxazole ring, particularly the presence of adjacent nitrogen and oxygen atoms, allow for a variety of non-covalent interactions, including hydrogen bonding (with the nitrogen and oxygen atoms acting as hydrogen bond acceptors) and π-π stacking. symc.edu.cn In many drugs, the isoxazole moiety is critical for orienting the molecule within the active site of a target protein and forming key binding interactions. For instance, in the anti-inflammatory drug valdecoxib, the isoxazole ring is essential for its selective inhibition of the COX-2 enzyme. nih.gov

Furthermore, the presence of a bromine atom on the furan ring introduces the potential for halogen bonding. A halogen bond is a highly directional, non-covalent interaction between a covalently bonded halogen atom (the donor) and a nucleophilic site (the acceptor), such as a lone pair on an oxygen or nitrogen atom in a biological target. acs.orgacs.org This interaction, driven by an electrostatically positive region on the halogen atom known as a σ-hole, has been increasingly recognized for its significant role in enhancing drug-target binding affinity and specificity. acs.orgnih.gov The strength of this interaction increases with the size and polarizability of the halogen, following the trend Cl < Br < I. nih.govnih.gov Therefore, the bromine atom in this compound could form strong halogen bonds within a protein binding pocket, contributing significantly to the molecule's biological activity. namiki-s.co.jp

The mechanistic parallels between the structural components of this compound and other known bioactive scaffolds are summarized in the table below.

| Structural Feature | Known Bioactive Compound Example | General Mechanism of Action | Potential Mechanistic Parallel |

|---|---|---|---|

| Furan Scaffold | Nitrofurantoin | The furan ring is part of a system that, upon enzymatic reduction within bacteria, generates reactive intermediates that damage bacterial DNA and other macromolecules. derpharmachemica.com | The electron-rich furan ring may act as a crucial recognition element, participating in π-stacking or other electronic interactions within the binding site of a target protein. ijabbr.com |

| Isoxazole Scaffold | Valdecoxib | Acts as a selective COX-2 inhibitor. The isoxazole ring is key for fitting into the enzyme's active site and forming specific hydrogen bonds that contribute to its inhibitory activity. nih.gov | The isoxazole moiety could orient the molecule within a target's active site, with its nitrogen and oxygen atoms serving as hydrogen bond acceptors to enhance binding affinity. symc.edu.cn |

| Bromine Substituent | Bromophenols (from marine sources) | Exhibit enzyme inhibition and antimicrobial properties, where the bromine atom can participate in halogen bonding to enhance interaction with the biological target. | The bromine atom can form a halogen bond with a Lewis base (e.g., a carbonyl oxygen or nitrogen atom) in a protein, increasing the binding affinity and selectivity of the molecule. acs.orgnih.gov |

Emerging Applications and Future Research Directions for 5 4 Bromo 5 Methylfuran 2 Yl 1,2 Oxazole

The unique structural architecture of 5-(4-bromo-5-methylfuran-2-yl)-1,2-oxazole, which combines a brominated methylfuran moiety with an isoxazole (B147169) ring, positions it as a compound of significant interest for future research and development. Its potential applications span various scientific domains, from synthetic chemistry to material science and medicinal chemistry. This section explores the emerging applications and future research trajectories for this promising heterocyclic compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.